[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate [2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate
Brand Name: Vulcanchem
CAS No.: 13973-71-2
VCID: VC20970600
InChI: InChI=1S/C14H17NO5/c1-2-7-15-14(17)19-8-10(16)13-9-18-11-5-3-4-6-12(11)20-13/h2-6,10,13,16H,1,7-9H2,(H,15,17)
SMILES: C=CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol

[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate

CAS No.: 13973-71-2

Cat. No.: VC20970600

Molecular Formula: C14H17NO5

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate - 13973-71-2

Specification

CAS No. 13973-71-2
Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
IUPAC Name [2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate
Standard InChI InChI=1S/C14H17NO5/c1-2-7-15-14(17)19-8-10(16)13-9-18-11-5-3-4-6-12(11)20-13/h2-6,10,13,16H,1,7-9H2,(H,15,17)
Standard InChI Key VCTNHPKSHQKNAO-UHFFFAOYSA-N
SMILES C=CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O
Canonical SMILES C=CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator